

"Benzo[b]thiophene-2,3-dione" chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzo[b]thiophene-2,3-dione**

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An In-Depth Technical Guide to **Benzo[b]thiophene-2,3-dione**: Structure, Bonding, and Synthetic Utility

Abstract

Benzo[b]thiophene-2,3-dione, also known as thioisatin, is a heterocyclic compound of significant interest in medicinal and materials chemistry. It features a benzo[b]thiophene core functionalized with a vicinal dicarbonyl group, rendering it a highly versatile synthetic intermediate. This guide provides an in-depth analysis of its chemical structure, the nuances of its bonding, its key reactive properties, and its application as a foundational building block for the synthesis of pharmacologically active agents and advanced materials. We will explore its synthesis, characterization, and the strategic derivatization that makes it a valuable scaffold in drug discovery and development.

Core Molecular Structure and Properties

Benzo[b]thiophene-2,3-dione is an organic compound with the molecular formula C₈H₄O₂S and a molecular weight of approximately 164.18 g/mol .^[1] It consists of a benzene ring fused to a thiophene ring, with two ketone groups at the 2- and 3-positions of the thiophene moiety. This arrangement makes it the sulfur analog of the well-known compound isatin.

Nomenclature and Identification

- Systematic IUPAC Name: **Benzo[b]thiophene-2,3-dione**

- Common Names: Thioisatin, Thianaphthenequinone[1]
- CAS Registry Number: 493-57-2[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **Benzo[b]thiophene-2,3-dione** is presented below. These properties are critical for its handling, purification, and use in synthetic protocols.

Property	Value	Source
Molecular Formula	C ₈ H ₄ O ₂ S	NIST[1]
Molecular Weight	164.18 g/mol	Sigma-Aldrich
Melting Point	119-121 °C	Alfa Chemistry[2]
Boiling Point	247 °C at 760 mmHg	Alfa Chemistry[2]
Density	1.479 g/cm ³	Alfa Chemistry[2]
Appearance	Solid	-

Structural Representation

The planar, bicyclic structure of **Benzo[b]thiophene-2,3-dione** is fundamental to its chemistry.

Caption: 2D chemical structure of **Benzo[b]thiophene-2,3-dione**.

Electronic Structure and Bonding Insights

The unique reactivity of **Benzo[b]thiophene-2,3-dione** stems from its electronic architecture. The molecule combines an aromatic benzene ring with an electron-deficient five-membered heterocyclic ring.

- Aromaticity: The fused benzene ring retains its aromatic character, contributing to the molecule's overall stability.

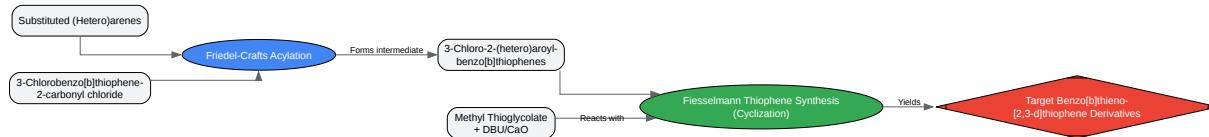
- **Electron-Withdrawing Effects:** The two vicinal carbonyl groups (an α -dicarbonyl system) are strongly electron-withdrawing. This effect significantly reduces the electron density of the thiophene ring, making the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.
- **Planarity:** The fused ring system is largely planar. This planarity facilitates π - π stacking interactions in the solid state and influences its interaction with biological macromolecules, a key consideration in drug design. Computational studies, such as Density Functional Theory (DFT), on related benzothiophene systems confirm the influence of substituents on frontier molecular orbitals (HOMO/LUMO levels), which dictates their electronic and optical properties.[3]

Synthesis Methodologies

Benzo[b]thiophene-2,3-dione is a useful synthetic intermediate, and various methods have been developed for its preparation.[4][5] A prominent and versatile approach is based on the Fiesselmann thiophene synthesis, which allows for the construction of substituted benzo[b]thieno[2,3-d]thiophenes from simpler precursors.[6]

General Synthetic Strategy: Fiesselmann-Based Approach

This strategy involves the construction of the thiophene ring onto a pre-existing benzene derivative. A representative workflow is outlined below.



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Caption: Generalized workflow for synthesizing benzothiophene derivatives.

Experimental Protocol Example

The following is a conceptual protocol based on the methodology described for related constructions.^[6]

- Step 1: Friedel-Crafts Acylation:

- Dissolve the starting arene in a suitable dry, non-polar solvent (e.g., dichloromethane).
- Cool the mixture in an ice bath (0 °C).
- Add a Lewis acid catalyst (e.g., AlCl₃) portion-wise.
- Add 3-chlorobenzo[b]thiophene-2-carbonyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by TLC.
- Quench the reaction by carefully pouring it over crushed ice and extracting the organic layer.
- Purify the resulting 3-chloro-2-arylbенzo[b]thiophene intermediate via column chromatography.

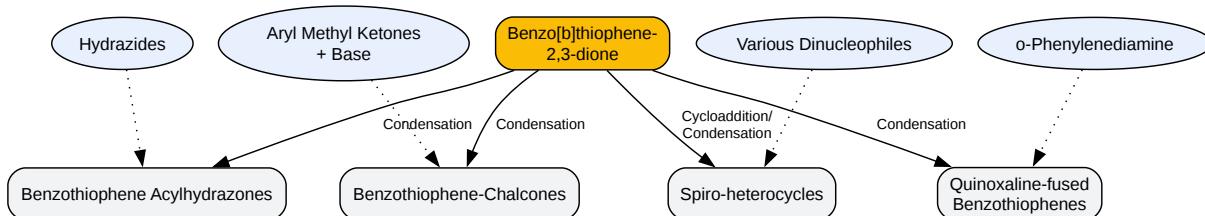
- Step 2: Thiophene Ring Formation (Cyclization):

- Dissolve the purified ketone intermediate in a polar aprotic solvent (e.g., DMF).
- Add methyl thioglycolate, followed by a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and powdered calcium oxide.
- Heat the reaction mixture (e.g., 80-100 °C) for several hours.
- Upon completion, cool the mixture, dilute with water, and extract the product.
- Purify the final benzo[b]thieno[2,3-d]thiophene derivative by recrystallization or chromatography.

Causality Note: The use of a strong Lewis acid in Step 1 is essential to activate the acyl chloride for electrophilic aromatic substitution. In Step 2, the base (DBU) is critical for deprotonating the methyl thioglycolate, forming a nucleophile that attacks the ketone, initiating the cyclization cascade.

Reactivity and Role as a Synthetic Hub

The true value of **Benzo[b]thiophene-2,3-dione** lies in its reactivity, which allows it to serve as a versatile precursor to a wide array of more complex heterocyclic systems. The electrophilic nature of its α -dicarbonyl moiety is the key to its synthetic utility.



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- To cite this document: BenchChem. ["Benzo[b]thiophene-2,3-dione" chemical structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019949#benzo-b-thiophene-2-3-dione-chemical-structure-and-bonding]

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